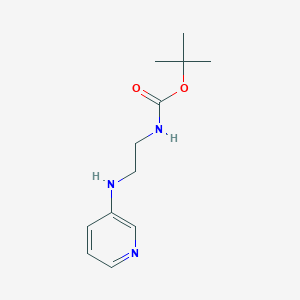

tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(pyridin-3-ylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-7-14-10-5-4-6-13-9-10/h4-6,9,14H,7-8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFMMUXZTBEXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Pyridin-3-amine with tert-Butyl Chloroformate

The most widely documented method involves the direct reaction of pyridin-3-amine (3-aminopyridine) with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Reaction Conditions:

Mechanism:

The base deprotonates the amine, enabling nucleophilic attack on the electrophilic carbonyl carbon of Boc-Cl. The reaction proceeds via a two-step mechanism:

Optimization Insights:

-

Base Selection: DMAP accelerates the reaction due to its nucleophilic catalysis, reducing side reactions.

-

Solvent Polarity: Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

Multi-Step Synthesis via Intermediate Functionalization

Reductive Amination Followed by Carbamate Formation

An alternative route involves reductive amination of pyridine-3-carbaldehyde with ethylenediamine, followed by Boc protection.

Steps:

-

Reductive Amination:

-

Carbamate Formation:

Advantages:

-

Enables modular synthesis for derivatives with varied substituents.

-

Avoids handling unstable intermediates.

Comparative Analysis of Methods

| Method | Direct Carbamation | Multi-Step Synthesis |

|---|---|---|

| Steps | 1 | 2–3 |

| Yield | 70–85% | 50–65% |

| Purity | High (≥95%) | Moderate (85–90%) |

| Scalability | Excellent | Moderate |

| Key Challenges | Exothermic reaction | Intermediate stability |

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Reactors: Minimize thermal runaway risks during Boc protection.

-

In-Line Purification: Chromatography or crystallization for high-throughput synthesis.

Cost-Efficiency

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate can undergo oxidation reactions, typically involving the pyridine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the carbamate group.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the carbamate group.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process .

Biology: In biological research, the compound is used to modify biomolecules, aiding in the study of protein functions and interactions. It is also used in the synthesis of biologically active molecules .

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups during the synthesis process .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing them from participating in unwanted reactions. The protecting group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved include the formation and cleavage of the carbamate bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Key Observations :

- Halogenated Derivatives (e.g., bromo or chloro substituents) are critical for Suzuki-Miyaura coupling or nucleophilic substitution reactions . The target compound lacks halogens, limiting its direct utility in metal-catalyzed cross-couplings.

- Methoxy Substituents (e.g., in C14H21N2O4) improve solubility in polar solvents, whereas the aminoethyl group in the target compound may enhance hydrogen-bonding interactions in biological systems .

Functional Group Modifications

Aminoethyl Linker vs. Direct Boc Protection

- This is advantageous in drug candidates requiring conformational adaptability .

Carbamate vs. Urea Analogues

Biological Activity

tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, emphasizing its pharmacological potential.

- Molecular Formula : C12H18N2O3

- Molecular Weight : 238.28 g/mol

- CAS Number : 1384595-91-8

The compound is synthesized through various methods, typically involving the reaction of tert-butyl carbamate with pyridine derivatives under basic conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound potentially acts as an enzyme inhibitor and receptor modulator, which are critical for therapeutic applications.

Anti-inflammatory Activity

A comparative study evaluated several carbamate derivatives for their anti-inflammatory effects. The findings suggested that tert-butyl analogs exhibited comparable or superior activity to standard anti-inflammatory drugs like indomethacin. The structural variations significantly influenced the biological activity of these compounds.

| Compound | Percentage Inhibition | Comparison Drug |

|---|---|---|

| 4a | 54.239% | Indomethacin |

| 4i | 50.000% | Indomethacin |

| This compound | TBD | TBD |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, suggesting good blood-brain barrier permeability, which is essential for central nervous system-targeting drugs. However, safety assessments are crucial as some related compounds have shown potential toxicity at higher concentrations.

Case Studies

-

Enzyme Inhibition Studies :

In vitro studies demonstrated that this compound effectively inhibits specific enzymes involved in inflammatory pathways. The IC50 values were determined through fluorometric assays, revealing potent inhibitory activity. -

Receptor Modulation :

Research has indicated that this compound can modulate receptor activity, enhancing or inhibiting signaling pathways critical for various biological processes. This aspect makes it a candidate for drug development targeting specific receptor systems.

Q & A

Q. What are the standard synthetic protocols for preparing tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate, and what critical reaction conditions must be controlled?

The compound is typically synthesized via nucleophilic substitution between a pyridinylamine derivative (e.g., 2-(pyridin-3-ylamino)ethylamine) and tert-butyl chloroformate. Key conditions include:

- Use of a base (e.g., triethylamine) to deprotonate the amine and facilitate carbamate formation .

- Reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation or moisture interference .

- Low temperatures (0–5°C) to minimize side reactions like over-alkylation . Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyridine ring protons at 7–8.5 ppm) and confirms carbamate connectivity .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Na]⁺ peaks) .

- IR Spectroscopy : Detects carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Q. What purification techniques are recommended for this compound to achieve high purity?

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate unreacted starting materials .

- Recrystallization : Employ solvents like dichloromethane/hexane for high-purity crystalline yields .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

- Temperature Control : Maintain sub-ambient temperatures (<10°C) to suppress competing hydrolysis or dimerization .

- Stoichiometry : Use a slight excess of tert-butyl chloroformate (1.1–1.2 equiv.) to ensure complete amine conversion .

- Catalyst Screening : Evaluate bases like DMAP to enhance reaction efficiency and selectivity .

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

The pyridine ring’s electron-deficient nature facilitates electrophilic aromatic substitution (EAS) at specific positions. For example:

Q. What mechanistic insights have been gained from studying the compound’s decomposition pathways under acidic/basic conditions?

- Acidic Hydrolysis : The carbamate bond cleaves to yield CO₂, tert-butanol, and the free amine, following first-order kinetics .

- Basic Conditions : Faster degradation occurs via nucleophilic attack on the carbonyl, forming a tetrahedral intermediate . Stabilization strategies include storing the compound in anhydrous solvents (e.g., THF) at –20°C .

Q. What strategies are effective in analyzing regioselectivity in nucleophilic reactions involving this compound?

- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals .

- Isotopic Labeling : Use ¹⁵N-labeled amines to track substitution patterns via 2D NMR (e.g., HSQC) .

Q. How is this compound utilized in studying protein-ligand interactions?

- Photoaffinity Labeling : Derivatives with diazirine groups (e.g., from ) enable covalent binding to target proteins upon UV activation, mapping binding pockets .

- Enzyme Inhibition Assays : The carbamate moiety acts as a transition-state analog in serine hydrolase studies, quantified via fluorescence-based kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.